Trimethoxy(2-phenylethyl)silane
Overview
Description
Trimethoxy(2-phenylethyl)silane (TMPES) is a phenyl functionalized trialkoxy silane . It is used as a siloxane-based precursor .
Molecular Structure Analysis
The molecular formula of Trimethoxy(2-phenylethyl)silane is C11H18O3Si . The InChI string representation of its structure isInChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
. Chemical Reactions Analysis
Trimethoxy(2-phenylethyl)silane can be used as a silane-based coating on quantum dot (QD) light-emitting diodes to improve the adhesion of QDs and improve the thermal stability of the device . It may also be used in the synthesis of pure silica zeolite molecular sieves .Physical And Chemical Properties Analysis
Trimethoxy(2-phenylethyl)silane is a liquid with a density of 1.033 g/mL at 25 °C . It has a boiling point of 95-96 °C/2 mmHg . The refractive index is n20/D 1.475 .Scientific Research Applications
1. Silica Encapsulation of Hydrophobic Optical Nanoparticles
- Application Summary: Trimethoxy(2-phenylethyl)silane (TMPS) is used in the silica encapsulation of hydrophobic optical nanoparticles (NPs), such as quantum dots (QDs) and gold NPs . This method enhances the biocompatibility and stability of these NPs .
- Methods of Application: The surfaces of optical NPs are modified with various organic ligands to maintain their unique optical properties and colloidal stability . TMPS is used for the silica encapsulation of non-hydrophilic optical NPs .
- Results or Outcomes: The fabricated silica-encapsulated NPs exhibited optical properties without significant changes in the quantum yield or Raman signal intensity .
2. Coating on Quantum Dot Light Emitting Diodes
- Application Summary: TMPS can be used as a silane-based coating on quantum dot (QD) light emitting diodes to improve the adhesion of QDs and improve the thermal stability of the device .
- Methods of Application: TMPS is applied as a coating on the QDs of the light emitting diodes .
- Results or Outcomes: The application of TMPS as a coating improves the adhesion of QDs and enhances the thermal stability of the device .
3. Synthesis of Pure Silica Zeolite Molecular Sieves
- Application Summary: Trimethoxy(2-phenylethyl)silane (TMPS) can be used in the synthesis of pure silica zeolite molecular sieves . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts in various industrial applications.
- Methods of Application: TMPS is used as a silicon source in the synthesis of zeolites . The process involves the reaction of TMPS with a template agent under hydrothermal conditions to form zeolite structures .
- Results or Outcomes: The synthesized zeolites have high thermal stability and excellent adsorption properties, making them suitable for applications such as gas separation, catalysis, and ion-exchange .
4. Silane-Based Coating on Quantum Dot Light Emitting Diodes
- Application Summary: Trimethoxy(2-phenylethyl)silane (TMPS) can be used as a silane-based coating on quantum dot (QD) light emitting diodes to improve the adhesion of QDs and improve the thermal stability of the device .
- Methods of Application: TMPS is applied as a coating on the QDs of the light emitting diodes .
- Results or Outcomes: The application of TMPS as a coating improves the adhesion of QDs and enhances the thermal stability of the device .
Safety And Hazards
Trimethoxy(2-phenylethyl)silane is an irritant. It can cause irritation to the eyes, respiratory system, and skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and not breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers One relevant paper mentioned the use of Trimethoxy(2-phenylethyl)silane as a silane-based coating on quantum dot (QD) light-emitting diodes to improve the adhesion of QDs and improve the thermal stability of the device .
properties
IUPAC Name |
trimethoxy(2-phenylethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMUZYGBAGFCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068495 | |
Record name | Trimethoxy(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(2-phenylethyl)silane | |
CAS RN |
49539-88-0 | |
Record name | Phenethyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49539-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-(trimethoxysilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049539880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [2-(trimethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxy(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(2-phenylethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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